molecular formula C11H11BrO3 B178172 Ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate CAS No. 149109-10-4

Ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate

Cat. No. B178172
CAS RN: 149109-10-4
M. Wt: 271.11 g/mol
InChI Key: YNPPZYJRSXRQKU-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is a chemical compound with the molecular weight of 271.11 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of benzofuran derivatives, including Ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate, involves complex processes. For instance, a unique free radical cyclization cascade is used to construct a complex benzofuran derivative . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is represented by the InChI code 1S/C11H11BrO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-5,9H,2,6H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is a liquid at room temperature . It has a molecular weight of 271.11 .

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-2,3-dihydro-1-benzofuran, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds, including Ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research in this area may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .

properties

IUPAC Name

ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-8(12)5-7-3-4-15-10(7)9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPPZYJRSXRQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC2=C1OCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid (1.0 g) in EtOH (15 mL), sulfuric acid (0.5 mL) was added, and the solution was heated at reflux for 30 hours. The reaction mixture was cooled to room temperature, and EtOH was removed. To the residue was added water, and the solution was extracted with ethyl acetate. The ethyl acetate layer was washed sequentially with saturated aqueous sodium bicarbonate and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to obtain the titled compound (1.07 g) as pale yellow powder.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

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